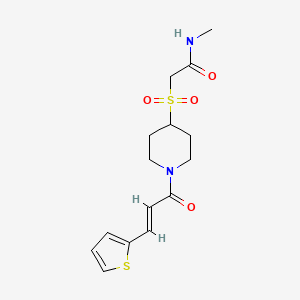

(E)-N-methyl-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c1-16-14(18)11-23(20,21)13-6-8-17(9-7-13)15(19)5-4-12-3-2-10-22-12/h2-5,10,13H,6-9,11H2,1H3,(H,16,18)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSIDZFQPXUSPP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and properties of analogous compounds:

Key Research Findings

- Activity Trends : Bulky substituents (e.g., diphenylpropyl) reduce conformational flexibility but improve target specificity .

- Bioisosteric Replacements : Replacing thiophene with benzodioxole () or pyrazole () alters electronic profiles, affecting binding kinetics.

- Solubility Challenges : Higher molecular weights (>500 g/mol) correlate with reduced aqueous solubility, necessitating formulation optimization .

Q & A

Q. What are the standard synthetic routes for (E)-N-methyl-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetamide?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Piperidine sulfonamide intermediates are prepared by reacting piperidin-4-yl derivatives with sulfonyl chlorides in dichloromethane (DCM) or ethanol, using bases like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize HCl byproducts .

- Step 2 : Thiophene acryloyl groups are introduced via nucleophilic acyl substitution or Michael addition. For example, 3-(thiophen-2-yl)acryloyl chloride may react with the piperidine sulfonamide intermediate under reflux conditions .

- Purification : Crude products are purified via column chromatography (silica gel) or recrystallization from ethanol/dioxane mixtures, yielding ~60–85% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with sulfonyl protons appearing at δ 3.1–3.5 ppm and thiophene protons at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and thiophene C-S (650–750 cm⁻¹) .

Q. How is crystallographic data for this compound obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Data collection involves synchrotron radiation or lab-based diffractometers. WinGX and ORTEP are used for visualization and geometry analysis .

Q. What are the primary pharmacological targets of this compound?

Based on structural analogs (e.g., piperidine sulfonamides), potential targets include soluble epoxide hydrolase (sEH) and opioid receptors. Computational docking studies suggest interactions with sEH’s catalytic triad (Asp335, Tyr466, Tyr485) via hydrogen bonding .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Solvent Selection : DCM improves reactivity over ethanol due to better solubility of sulfonyl chlorides.

- Catalysis : Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation .

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .

- Real-Time Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress, enabling timely quenching .

Q. How to resolve contradictions in NMR and MS data during characterization?

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) clarify ambiguous proton signals.

- 2D NMR : COSY and HSQC distinguish overlapping piperidine/thiophene protons .

- High-Resolution MS : Resolves isobaric interferences (e.g., distinguishing [M+H]⁺ from [M+Na]⁺) .

- X-ray Crystallography : Validates stereochemistry when spectral data are inconclusive .

Q. What computational methods predict the compound’s binding affinity to sEH?

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions using AMBER or GROMACS. Parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the thiophene acryloyl group .

Q. How to address discrepancies in biological activity across in vitro assays?

- Assay Conditions : Standardize cell lines (e.g., HEK293 for sEH) and buffer pH (7.4 ± 0.2) to minimize variability .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamides) that may interfere with activity .

- Control Compounds : Use known sEH inhibitors (e.g., EC5026) as benchmarks for IC₅₀ comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.